molecular formula C10H7ClN2O B5532047 3-(2-chlorophenyl)-2-cyanoacrylamide

3-(2-chlorophenyl)-2-cyanoacrylamide

Cat. No. B5532047
M. Wt: 206.63 g/mol
InChI Key: IZHILGRDFLIYQW-VMPITWQZSA-N
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Description

Synthesis Analysis

  • The synthesis of similar cyanoacrylate compounds involves various chemical reactions. For example, a study synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates exhibiting herbicidal activities, indicating the importance of the 3-position of acrylate for high activity (Wang et al., 2004).

Molecular Structure Analysis

  • The molecular structure of related cyanoacrylates was determined using NMR spectroscopy and X-ray diffraction, as in the case of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide (Kariuki et al., 2022).

Chemical Reactions and Properties

  • Compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate exhibit specific chemical behaviors, such as the formation of bifurcated hydrogen bonds, highlighting the reactivity of the cyanoacrylate group (Johnson et al., 2006).

Physical Properties Analysis

  • The physical properties of similar compounds have been investigated through various methods. For instance, the study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide used X-ray diffractions along with DFT calculations to explore its physical characteristics (Demir et al., 2016).

Chemical Properties Analysis

  • Research on the chemical properties of related compounds, such as (Z)-Ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate, provides insights into their molecular interactions and stability (Zhang et al., 2009).

Scientific Research Applications

Herbicidal Activities

3-(2-Chlorophenyl)-2-cyanoacrylamide and its derivatives have been explored for their herbicidal properties. A study by Wang et al. (2004) found that certain 2-cyanoacrylates containing a 2-chloro-5-thiazolyl group, which is structurally similar to 3-(2-chlorophenyl)-2-cyanoacrylamide, exhibit significant herbicidal activities, suggesting a potential application in agriculture as novel herbicides (Wang et al., 2004).

Insecticidal Properties

Another application of this compound is in the field of insecticides. Abdel-Raheem et al. (2021) synthesized a compound similar to 3-(2-chlorophenyl)-2-cyanoacrylamide, which showed higher insecticidal activity compared to a reference insecticide, suggesting its potential as an effective insecticidal agent (Abdel-Raheem et al., 2021).

Application in Material Science

In the field of material science, Hong et al. (2009) investigated the use of acrylamide derivatives in creating antibacterial cotton fabrics. They successfully grafted polyacrylamide on cotton fabrics, which were then treated to exhibit antibacterial properties, indicating a potential application in the development of functional textiles (Hong et al., 2009).

Corrosion Inhibition

Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. Abu-Rayyan et al. (2022) explored the impact of acrylamide derivatives on copper corrosion inhibition, finding that these compounds were effective in reducing corrosion, suggesting an application in materials protection and maintenance (Abu-Rayyan et al., 2022).

Pharmaceutical Applications

Despite the restriction on drug-related information, it is worth noting that acrylamide derivatives have been studied in pharmaceutical contexts, such as in the development of new drug compounds and in understanding the biochemistry and safety of acrylamide (Friedman, 2003) (Friedman, 2003).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For example, clotrimazole, an azole antimycotic, displays fungistatic antimycotic activity by targeting the biosynthesis of ergosterol, thereby inhibiting fungal growth .

Safety and Hazards

The safety and hazards of a compound depend on its chemical structure and how it interacts with biological systems. For example, some compounds can cause severe skin burns and eye damage .

Future Directions

The future directions of a compound depend on its potential applications. For example, clotrimazole has become a drug of interest against several other diseases such as sickle cell disease, malaria, and some cancers .

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHILGRDFLIYQW-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-2-cyanoprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-chlorophenyl)-2-cyanoacrylamide
Reactant of Route 2
3-(2-chlorophenyl)-2-cyanoacrylamide

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